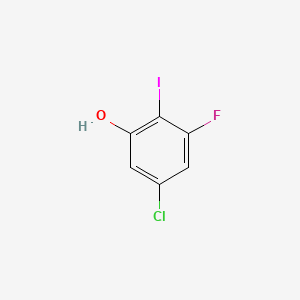
5-Chloro-3-fluoro-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-fluoro-2-iodophenol is an organic compound with the molecular formula C6H3ClFIO. It belongs to the class of halogenated phenols, which are phenol derivatives where one or more hydrogen atoms in the benzene ring are replaced by halogen atoms. This compound is of interest due to its unique combination of chlorine, fluorine, and iodine substituents, which impart distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Halogenation: Introducing chlorine, fluorine, and iodine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: Using nucleophiles to replace hydrogen atoms in the aromatic ring with halogen atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Conducting the synthesis in a controlled batch reactor where reaction conditions such as temperature, pressure, and reagent concentrations are carefully monitored.
Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-fluoro-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or electrophiles like bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-3-fluoro-2-iodophenol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-fluoro-2-iodophenol involves its interaction with molecular targets and pathways in biological systems. The compound’s halogen atoms can participate in various interactions, such as:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules.
Halogen Bonding: The halogen atoms can engage in halogen bonding with nucleophilic sites in proteins and enzymes.
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in biochemical reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-fluoro-3-iodophenol: A positional isomer with similar halogen substituents but different arrangement.
3-Chloro-5-fluoro-2-iodophenol: Another isomer with a different substitution pattern.
4-Chloro-3-fluoro-2-iodophenol: A compound with a different position of the chlorine atom.
Uniqueness
5-Chloro-3-fluoro-2-iodophenol is unique due to its specific arrangement of chlorine, fluorine, and iodine atoms, which imparts distinct chemical reactivity and physical properties. This unique combination makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H3ClFIO |
|---|---|
Peso molecular |
272.44 g/mol |
Nombre IUPAC |
5-chloro-3-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
Clave InChI |
UFFMOWXPLZWJPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)I)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)

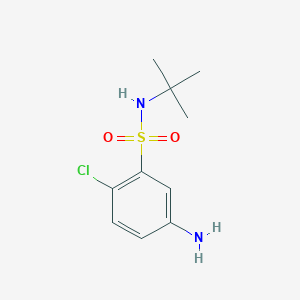
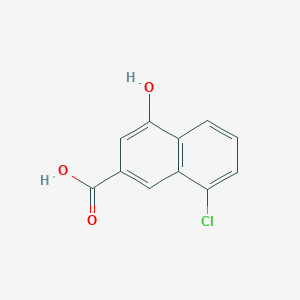
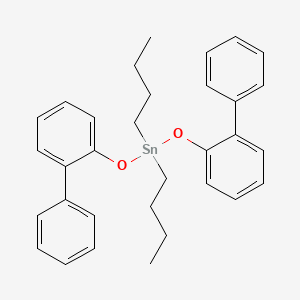
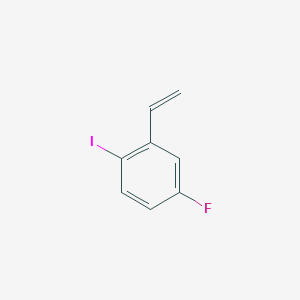
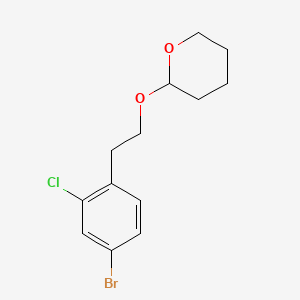
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)
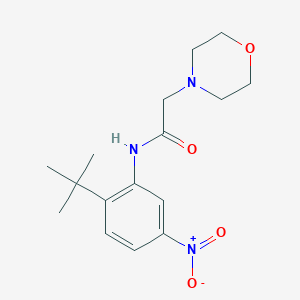
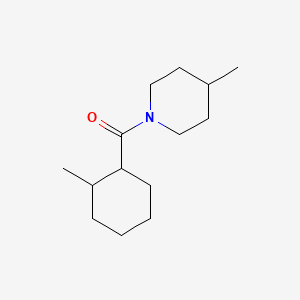
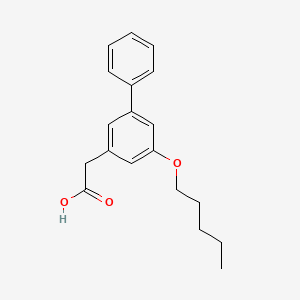
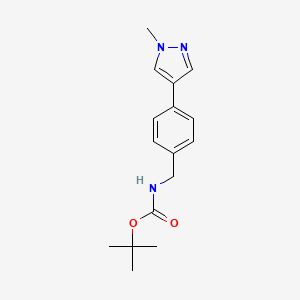
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
